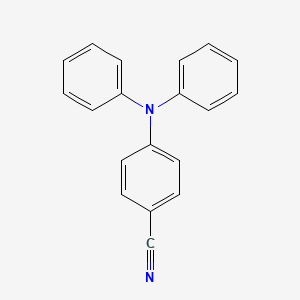

4-(二苯氨基)苯腈

概述

描述

4-(Diphenylamino)benzonitrile is a chemical compound with the molecular formula C19H14N2 and a molecular weight of 270.33 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-(Diphenylamino)benzonitrile involves two stages . In the first stage, diphenylamine reacts with [1,1’-bis (diphenylphosphino)ferrocene]nickel (II) chloride and isopropylmagnesium chloride lithium chloride in 2-methyltetrahydrofuran and toluene at 20°C for approximately 0.166667 hours under an inert atmosphere . In the second stage, 4-Cyanochlorobenzene is added to the mixture in 2-methyltetrahydrofuran and toluene at 100°C for 8 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 4-(Diphenylamino)benzonitrile consists of a benzonitrile group attached to a diphenylamino group . The structure can be represented by the linear formula C19H14N2 .Chemical Reactions Analysis

The chemical reactions involving 4-(Diphenylamino)benzonitrile are complex and involve multiple stages . The reaction conditions include the use of various catalysts and solvents, and the reactions occur under specific temperature and atmospheric conditions .Physical And Chemical Properties Analysis

4-(Diphenylamino)benzonitrile is a solid substance at room temperature . It has a molecular weight of 270.33 .科学研究应用

Application in Photocatalytic Transformations

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry , particularly in the area of Photocatalysis .

Summary of the Application

4-(Diphenylamino)benzonitrile, also known as 1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene (4DPAIPN), is a typical donor–acceptor fluorophore. It has emerged as a powerful and attractive metal-free organophotocatalyst due to its excellent redox window, good chemical stability, and broad applicability .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the sources. However, the design, synthesis, and application of 4DPAIPN as a photoredox catalyst were highlighted .

Results or Outcomes

The use of 4DPAIPN as a photoredox catalyst has shown exceptionally broad range of redox properties. This flourishing class of organophotocatalysts is expected to contribute to a great extent toward the advancement of synthetic methodologies and its adaptation to a large scale inventive implementation due to their flexibility .

Application in Holographic Displays

Specific Scientific Field

The specific scientific field of this application is Optical Engineering , particularly in the area of Holography .

Summary of the Application

4-(Diphenylamino)benzonitrile, in the form of poly(4-(diphenylamino)benzyl acrylate) (PDAA), is used in a photorefractive (PR) composite for real-time holographic applications .

Methods of Application or Experimental Procedures

The PR performance of the PDAA composite was investigated at three different wavelengths (532, 561, 594 nm), and an optimized operating wavelength of 532 nm was obtained . A hologram display system using the PR composite was demonstrated .

Results or Outcomes

The PDAA composite had high sensitivity at 532 nm with a maximum diffraction efficiency of 480%, which was achieved at an applied electric field of 40 V lm 1 . A clear and updatable hologram of an object was successfully reconstructed in real time, even at a low applied electric field of 25 Vlm 1 .

Application in Optoelectronic Devices

Specific Scientific Field

The specific scientific field of this application is Electrical Engineering , particularly in the area of Optoelectronics .

Summary of the Application

4-(Diphenylamino)benzonitrile, in the form of a derivative known as OMC-M (a derivative of OMC, 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole), has been studied for its optical and electronic properties and electron transfer ability .

Methods of Application or Experimental Procedures

Theoretical studies were conducted on the optical and electronic properties and electron transfer ability of OMC-M .

Results or Outcomes

The studies proved good ambipolarity and application in OLEDs . The main goal of the work was to find suitable properties for a hologram display .

安全和危害

The safety information for 4-(Diphenylamino)benzonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash hands and other exposed areas thoroughly after handling .

属性

IUPAC Name |

4-(N-phenylanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDVKDTOHKZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431996 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylamino)benzonitrile | |

CAS RN |

20441-00-3 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)

![[5-(Pyrid-3-yloxy)-2-furyl]methanol](/img/structure/B1609629.png)